molecular formula C17H27N3O4S B5368182 3-({4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}sulfonyl)-N-methylbenzamide

3-({4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}sulfonyl)-N-methylbenzamide

Cat. No. B5368182
M. Wt: 369.5 g/mol
InChI Key: UNBWNFCFHDRIJA-UHFFFAOYSA-N
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Description

3-({4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}sulfonyl)-N-methylbenzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as DMXAA or ASA404 and has been shown to exhibit anti-tumor activity in various preclinical models.

Scientific Research Applications

DMXAA has been extensively studied for its potential anti-cancer activity. It has been shown to exhibit anti-tumor activity in various preclinical models, including breast, lung, and colon cancer. DMXAA has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and paclitaxel.

Mechanism of Action

The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines can then activate immune cells, such as macrophages, to attack and destroy tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to induce the production of cytokines, such as TNF-alpha and IFN-gamma, in various preclinical models. It has also been shown to inhibit the growth of tumor blood vessels, which can lead to tumor starvation and cell death. DMXAA has been shown to have a short half-life in vivo, which limits its systemic toxicity.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied in preclinical models, which provides a wealth of information on its potential therapeutic applications. However, DMXAA has some limitations for lab experiments. It has a short half-life in vivo, which limits its systemic toxicity. It also has limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of DMXAA. One potential direction is the development of more potent and selective analogs of DMXAA. Another potential direction is the investigation of the combination of DMXAA with other chemotherapeutic agents. Additionally, the potential use of DMXAA in combination with immunotherapy agents, such as checkpoint inhibitors, is an area of active research. Finally, the investigation of the potential use of DMXAA in other diseases, such as autoimmune disorders, is an area of future research.

Synthesis Methods

DMXAA can be synthesized by reacting 4-(dimethylamino)methyl-4-hydroxyazepan-1-one with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be further purified by recrystallization from a suitable solvent.

properties

IUPAC Name

3-[4-[(dimethylamino)methyl]-4-hydroxyazepan-1-yl]sulfonyl-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-18-16(21)14-6-4-7-15(12-14)25(23,24)20-10-5-8-17(22,9-11-20)13-19(2)3/h4,6-7,12,22H,5,8-11,13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBWNFCFHDRIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC(CC2)(CN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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